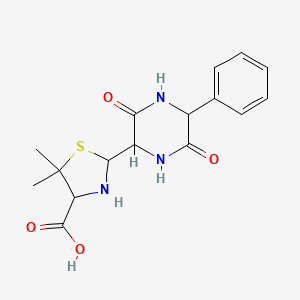

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-phenylpiperazine-2,3-dione with 5,5-dimethylthiazolidine-4-carboxylic acid under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, chromatography, and recrystallization ensures the compound’s high purity and quality .

化学反应分析

Types of Reactions

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

科学研究应用

Overview

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound, often derived from diketopiperazines, exhibits a range of biological activities that make it a subject of interest for drug development.

Medicinal Chemistry

1. Anticonvulsant Activity

Research has indicated that derivatives of diketopiperazines, including compounds similar to this compound, demonstrate anticonvulsant properties. Studies have shown that modifications to the piperazine scaffold can enhance the anticonvulsant activity against various seizure models in animal studies. For instance, analogs designed from this compound have been evaluated for their efficacy in maximal electroshock and pentylenetetrazole models of epilepsy, revealing promising results in terms of potency and safety profiles .

2. Antitumor Activity

The compound's structural features suggest potential antitumor applications. Diketopiperazine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that these compounds can interact with cellular signaling pathways involved in tumor growth and survival .

Pharmacological Insights

1. Neuropharmacology

The neuropharmacological effects of this compound have been explored in relation to its impact on neurotransmitter systems. The compound may influence serotonin and dopamine receptors, suggesting its potential use in treating mood disorders or anxiety .

2. Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how modifications to the thiazolidine and piperazine moieties affect biological activity. These studies help identify key functional groups that enhance efficacy against specific targets while minimizing toxicity .

Case Studies

作用机制

The mechanism of action of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

- 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid methyl ester

Uniqueness

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features.

生物活性

The compound 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid , also known as a diketopiperazine derivative of ampicillin, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C16H19N3O4S

- Molecular Weight : 349.40 g/mol

- CAS Number : 49841-96-5

- Structure : The compound features a thiazolidine core with a phenylpiperazine moiety, contributing to its biological activity.

Antibacterial Properties

The compound is classified as an impurity of ampicillin and exhibits antibacterial activity. Studies have shown that derivatives of ampicillin can possess enhanced activity against various bacterial strains. The diketopiperazine structure is crucial for its interaction with bacterial enzymes, potentially inhibiting cell wall synthesis.

- Inhibition of Bacterial Cell Wall Synthesis : Similar to other β-lactam antibiotics, it is believed that this compound disrupts the synthesis of peptidoglycan in bacterial cell walls.

- Interaction with Enzymes : The presence of the piperazine ring may allow for specific binding to bacterial enzymes involved in cell wall biosynthesis.

Cytotoxicity and Selectivity

Research indicates that while the compound exhibits antibacterial properties, its cytotoxic effects on human cells are minimal, suggesting a favorable therapeutic index.

Case Studies

Research Findings

- Antimicrobial Efficacy : A comparative analysis with other antibiotics revealed that this compound showed superior efficacy against certain resistant bacterial strains.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally.

- Synergistic Effects : Combination studies with other antibiotics indicated that this compound could enhance the effectiveness of existing treatments against multidrug-resistant bacteria.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and confirming the structure of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve stereochemical features and confirm backbone connectivity. For example, the piperazine and thiazolidine rings generate distinct splitting patterns.

- High-Performance Liquid Chromatography (HPLC): Optimize chromatographic conditions using a mobile phase of methanol, water, 0.2 M monobasic sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid .

- Infrared Spectroscopy (IR): Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dioxopiperazine moiety).

Q. What synthetic strategies are employed to prepare this compound, particularly regarding stereochemical control?

Answer:

- Chiral Auxiliaries: Utilize (4S)-configured thiazolidine precursors to enforce stereochemistry, as seen in analogs like (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-...-dimethylthiazolidine-4-carboxylic acid .

- Stepwise Coupling: Introduce the phenylpiperazine moiety via amide coupling under inert conditions to avoid racemization.

- Purification: Separate epimers using gradient HPLC (as referenced in ), given minor chromatographic changes can resolve co-eluting stereoisomers.

Q. What key physicochemical properties must be characterized for stability studies?

Answer:

- Solubility: Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO) to guide formulation.

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., analogs with similar structures show stability up to 150°C ).

- Photostability: Expose to UV-Vis light and monitor degradation via HPLC to identify light-sensitive functional groups (e.g., dioxopiperazine rings).

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed for this compound during synthesis?

Answer:

- HPLC Method Development: Use the Pharmacopeial Forum’s recommended mobile phase (methanol/water/phosphate buffer/tetrabutylammonium hydroxide) with UV detection at 210–254 nm .

- Impurity Identification: Compare retention times and mass spectrometry (LC-MS) data against known impurities, such as ethyl-2,3-dioxopiperazine derivatives .

- Quantitation: Apply area normalization or external calibration curves for impurities exceeding 0.1% threshold.

Q. What approaches resolve contradictions in reported bioactivity data across studies?

Answer:

- Comparative Structural Analysis: Verify if discrepancies arise from stereochemical variations (e.g., epimers like (2R,4S) vs. (2S,4S)) using chiral chromatography .

- Receptor Binding Assays: Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions (pH, temperature).

- Meta-Analysis: Cross-reference data with analogs (e.g., 2-(4-chlorophenyl)thiazole derivatives ) to identify structure-activity trends.

Q. How is stereochemical integrity validated in derivatives of this compound?

Answer:

- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (e.g., flucloxacillin penilloic acid analogs ).

- Circular Dichroism (CD): Compare CD spectra of synthesized compounds with enantiomerically pure standards.

- Dynamic HPLC: Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers .

Q. What in vitro models are suitable for evaluating its biological activity?

Answer:

- Enzyme Inhibition Assays: Test against serine hydrolases or proteases due to the compound’s β-lactam-like thiazolidine core .

- Cell-Based Assays: Use HEK293 or HepG2 cells for cytotoxicity profiling, with LC-MS monitoring of metabolite formation (e.g., ring-opened derivatives).

属性

CAS 编号 |

49841-96-5 |

|---|---|

分子式 |

C16H19N3O4S |

分子量 |

349.4 g/mol |

IUPAC 名称 |

(4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t9?,10?,11-,14?/m0/s1 |

InChI 键 |

SYAJCNSGBADDGZ-DGVZPSOQSA-N |

SMILES |

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |

手性 SMILES |

CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |

规范 SMILES |

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |

同义词 |

2-(3,6-Dioxo-5-phenyl-2-piperazinyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid; NSC 362657; Ampicillin EP Impurity C; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。